4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-1-3-8(4-2-7)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPOIGJDZZNZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-3-Nitro-1H-Pyrazole
The pyrazole precursor is synthesized by nitration and chlorination of 1H-pyrazole. Nitration with fuming HNO₃ at 0–5°C yields 3-nitro-1H-pyrazole, followed by chlorination using PCl₅ in DMF to introduce the chloro group at position 4.
Reaction Conditions :
-
Nitration: 1H-pyrazole, HNO₃ (98%), 0°C, 6 h.
-
Chlorination: 3-nitro-1H-pyrazole, PCl₅, DMF, 80°C, 12 h.
Benzylation of Pyrazole with 4-(Bromomethyl)Benzoic Acid
The methylene bridge is formed via SN2 reaction between 4-chloro-3-nitro-1H-pyrazole and 4-(bromomethyl)benzoic acid. K₂CO₃ in DMF facilitates deprotonation of the pyrazole nitrogen, enabling nucleophilic attack on the benzyl bromide.
Procedure :
-
Dissolve 4-chloro-3-nitro-1H-pyrazole (1.0 eq) and 4-(bromomethyl)benzoic acid (1.2 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.5 eq) and stir at 60°C for 24 h.
-
Quench with ice-water, acidify to pH 2, and extract with EtOAc.
-
Purify via recrystallization (ethanol/water).
One-Pot Tandem Synthesis
A streamlined approach combines pyrazole functionalization and benzylation in a single reactor:
-
Simultaneous Nitration-Chlorination :
-
React 1H-pyrazole with HNO₃ and PCl₅ in DMF at 80°C for 18 h.
-
-
In Situ Benzylation :
-
Add 4-(bromomethyl)benzoic acid and K₂CO₃ directly to the reaction mixture.
-
Advantages :
Alternative Route: Hydrazone Cyclization
Hydrazone intermediates offer a pathway to pyrazole rings. This method, adapted from antimicrobial agent synthesis, involves:
-
Hydrazone Formation :
-
React 4-hydrazinobenzoic acid with 3-chloro-4-nitroacetophenone in ethanol under reflux.
-
-
Cyclization with POCl₃/DMF :
-
Treat the hydrazone with POCl₃ in DMF to form the pyrazole ring.
-
Reaction Mechanism :
-
POCl₃ activates the carbonyl group, enabling intramolecular cyclization via dehydration.
Critical Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Synthesis | 68–72 | ≥98 | High regioselectivity | Multiple purification steps |
| One-Pot Tandem | 75–78 | 95 | Time-efficient | Requires precise stoichiometry |
| Hydrazone Cyclization | 65–70 | 97 | Compatible with diverse substituents | Sensitive to moisture |
Optimization Strategies
Solvent Selection
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves benzylation yield to 82%.
-
Lewis Acids : ZnCl₂ facilitates nitro group retention during chlorination.
Scalability and Industrial Relevance
Kilogram-scale production employs the one-pot tandem method due to its efficiency. Key considerations:
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Esterification: Alcohols, acid catalyst (e.g., sulfuric acid).
Major Products
Reduction: 4-[(4-amino-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Substitution: 4-[(4-substituted-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Esterification: 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate esters.
Scientific Research Applications
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The nitro and chloro substituents on the pyrazole ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
4-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid (CAS 514800-72-7)
- Molecular Formula : C₁₁H₈BrN₃O₄
- Key Differences : Bromine replaces chlorine at the pyrazole 4-position.
- Impact : Bromine’s larger atomic radius and higher molecular weight (326.10 g/mol vs. 286.63 g/mol for the chloro analog) increase lipophilicity (predicted logP: 2.2) and may alter binding kinetics in biological systems .
4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid (CID 917484)
- Molecular Formula : C₁₃H₁₃ClN₂O₂
- Key Differences : Additional methyl groups at pyrazole 3- and 5-positions.
Positional Isomerism in the Benzoic Acid Group
3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid (CAS 402720-00-7)
Heterocyclic Core Modifications
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic Acid (CAS 1006441-88-8)
- Molecular Formula : C₉H₇ClN₄O₅
- Key Differences : Replacement of benzoic acid with a methyl-isoxazole-carboxylic acid group.
Functional Group Additions
4-Chloro-3-[(3-formyl-4-methyl-1H-pyrazol-1-yl)methyl]benzoic Acid (CAS 2138402-36-3)
Antimicrobial Activity
- Chloro vs. Bromo Substitutions : Chloro analogs (e.g., ) exhibit MIC values as low as 1.56 µg/mL against Acinetobacter baumannii, attributed to Cl’s optimal balance of electronegativity and steric effects. Bromo analogs () may show reduced activity due to decreased solubility .
- Nitro Group Role : The nitro group at pyrazole 3-position enhances electron-withdrawing effects, stabilizing negative charges in transition states during enzyme inhibition .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | TPSA (Ų) |
|---|---|---|---|
| Target Compound | 286.63 | 1.8 | 101 |
| 4-Bromo Analog (CAS 514800-72-7) | 326.10 | 2.2 | 101 |
| 3,5-Dimethyl Analog (CID 917484) | 264.71 | 2.5 | 58.9 |
| Isoxazole Derivative (CAS 1006441-88-8) | 286.63 | 1.5 | 110 |
- Key Trends : Bromo and methyl substitutions increase logP, favoring lipid membrane penetration. Isoxazole derivatives exhibit higher topological polar surface area (TPSA), suggesting improved solubility .
Biological Activity
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H10ClN3O3
- Molecular Weight : 253.67 g/mol
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. Specifically, compounds with similar structures to this compound have demonstrated antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.
- Cytokine Modulation : By inhibiting the production of inflammatory cytokines, the compound helps mitigate inflammatory responses.
- Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, which can protect cells from oxidative stress .
Study 1: Anticancer Efficacy
A study investigated a series of pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds similar to this compound displayed significant cytotoxicity against breast and liver cancer cells, with IC50 values in the micromolar range .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of pyrazole derivatives. The results demonstrated that these compounds could effectively reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .
Data Table
Q & A
Basic: What are the recommended synthetic routes for preparing 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via Mannich reactions or nucleophilic substitution. For example, Mannich reactions involving diaza-crown ether derivatives (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6) and pyrazole precursors have yielded analogous structures with 98% efficiency under controlled conditions . Optimization involves adjusting pH, temperature (typically 60–80°C), and stoichiometric ratios of reactants. Solvent selection (e.g., DMF or THF) and catalytic additives (e.g., K₂CO₃) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography is the gold standard for resolving molecular conformation and intermolecular interactions. For instance, single-crystal X-ray diffraction (SC-XRD) at 296 K with R-factor <0.05 provides precise bond lengths and angles .
- NMR spectroscopy (¹H/¹³C) identifies functional groups: benzoic acid protons appear as a singlet at δ 12–13 ppm, while pyrazole ring protons resonate between δ 7–9 ppm .
- FT-IR confirms nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) groups.
- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 338.05) .
Advanced: How can researchers resolve contradictions in spectral data arising from polymorphic forms or solvate formation?
Methodological Answer:
Polymorphism can lead to discrepancies in melting points or NMR shifts. To address this:
- Perform differential scanning calorimetry (DSC) to identify thermal events (e.g., endothermic peaks for polymorph transitions).
- Use variable-temperature XRD to track structural changes across thermal gradients.
- Conduct solvent screening during crystallization (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .
- Apply solid-state NMR to distinguish between amorphous and crystalline phases. For conflicting NMR data, compare solutions in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
Advanced: What strategies are recommended for designing biological activity studies (e.g., antimicrobial or enzyme inhibition) for this compound?
Methodological Answer:
- Antimicrobial assays : Use standardized protocols (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth and measure MIC (Minimum Inhibitory Concentration) .
- Enzyme inhibition : For targets like carbonic anhydrase, use UV-Vis spectroscopy to monitor CO₂ hydration rates (ΔA₄₀₀ nm). Include positive controls (e.g., acetazolamide) and calculate IC₅₀ via nonlinear regression .
- Cytotoxicity : Screen against human cell lines (e.g., HeLa) using MTT assays. Normalize data to untreated controls and validate with flow cytometry for apoptosis markers .
Advanced: How can computational methods complement experimental data in studying reaction mechanisms or structure-activity relationships (SAR)?
Methodological Answer:
- DFT calculations (e.g., Gaussian 16) model reaction pathways, such as nitro group reduction or benzoic acid deprotonation. Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies .
- Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., bacterial enzymes). Use PyMOL for visualization of hydrogen bonds and hydrophobic interactions .
- QSAR models : Train datasets with descriptors like LogP, polar surface area, and HOMO/LUMO energies to correlate structural features with bioactivity .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels.
- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced: How can researchers address low yields in the final step of synthesizing this compound?
Methodological Answer:
- Reaction monitoring : Use TLC or HPLC to identify intermediates. Optimize nitro group introduction via controlled nitration (HNO₃/H₂SO₄ at 0–5°C) to prevent over-nitration .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for methylene bridge formation.
- Scale-up adjustments : Reduce solvent volume by 20% to enhance concentration-driven kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
